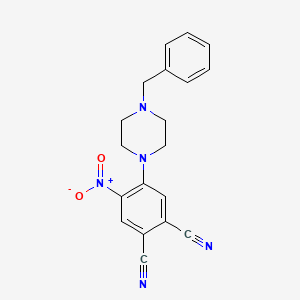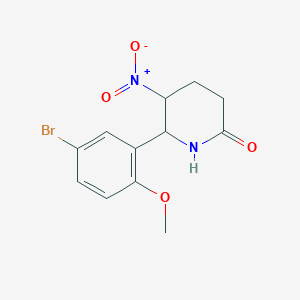
6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone
Übersicht
Beschreibung
6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone, also known as BPN or NSC-231499, is a chemical compound that has been extensively studied for its various biological activities. BPN belongs to the class of piperidinone derivatives, which have been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone is not fully understood, but studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes or signaling pathways. For example, 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has been found to exhibit various biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and modulation of immune response. Studies have shown that 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone induces apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone in lab experiments is its potent cytotoxicity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone also exhibits antimicrobial activity, which could be useful in the development of new antibiotics. However, one of the limitations of using 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone in lab experiments is its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone. One direction is to investigate the structure-activity relationship of 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone and its analogs to identify more potent and selective compounds for anticancer and antimicrobial therapy. Another direction is to explore the mechanism of action of 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone and its potential targets in cancer and microbial cells. Furthermore, the development of novel drug delivery systems could enhance the bioavailability and efficacy of 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone and its analogs. Finally, the in vivo efficacy and toxicity of 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone and its analogs need to be evaluated in animal models to determine their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has been extensively studied for its pharmacological properties, particularly its antitumor and antimicrobial activities. Studies have shown that 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6-(5-bromo-2-methoxyphenyl)-5-nitro-2-piperidinone has also been found to possess antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Eigenschaften
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4/c1-19-10-4-2-7(13)6-8(10)12-9(15(17)18)3-5-11(16)14-12/h2,4,6,9,12H,3,5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNLENYWMBGSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



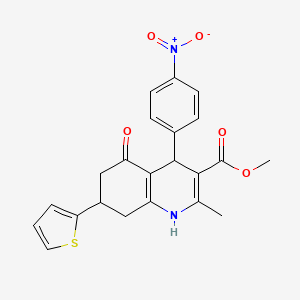
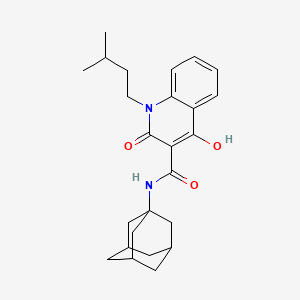
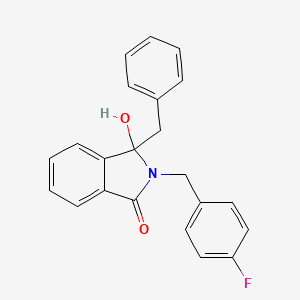
![1-[(4-methoxy-3-nitrophenyl)sulfonyl]indoline](/img/structure/B3932457.png)
![N-{4-chloro-2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B3932469.png)
![7-(4-methoxyphenyl)-7,14b-dihydro-4aH,6H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B3932472.png)
![{4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B3932483.png)
![methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B3932489.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3932495.png)
![7-[(4-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932511.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3932527.png)
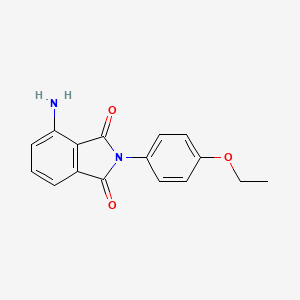
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3932538.png)
